molecular formula C28H44O6 B2739881 Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- CAS No. 141360-89-6

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

Cat. No.: B2739881
CAS No.: 141360-89-6
M. Wt: 476.654
InChI Key: OQDKHYZVFZGSRC-YDDKKDTHSA-N
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Description

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-, commonly known as Polyporusterone B or Zhu Ling Ketone B, is a polyhydroxylated ergostane-type sterol derivative. It has the molecular formula C28H44O6 (molecular weight: 476.6454 g/mol) and CAS number 141360-89-6 . This compound is isolated from medicinal fungi, such as Polyporus umbellatus and Phellinus species, and is commercially available in purities ≥98% for research use . Its structure features a pentacyclic ergostane backbone with hydroxyl groups at positions C-2, C-3, C-14, C-20, and C-22, a ketone at C-6, and conjugated double bonds at C-7 and C-24(28) .

Notably, it exhibits bioactivities such as cytotoxic effects against colorectal cancer cells (DLD-1, IC50: 25.33 ± 0.29 µg/mL) and antifungal properties linked to ergosterol biosynthesis modulation .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15,17,19,21-24,30-34H,3,7-11,13-14H2,1-2,4-6H3/t17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDKHYZVFZGSRC-DWJOQFFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163192
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141360-89-6
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141360-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Ergostane Derivatives

Structural Differences

The following table highlights key structural distinctions between the target compound and related ergostane derivatives:

Compound Name Molecular Formula Hydroxylation Sites Double Bond Positions Key Functional Groups Source
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2β,3β,5β,22R) C28H44O6 C-2, C-3, C-14, C-20, C-22 Δ7,24(28) 6-ketone, 5β configuration Phellinus spp., Polyporus
3β,5α,9α-Trihydroxy-ergosta-7,22-diene-6-one C28H44O4 C-3, C-5, C-9 Δ7,22 6-ketone, 5α configuration Endophytic fungi
Ergosta-7,24(28)-dien-3β-ol (Episterol) C28H46O C-3 Δ7,24(28) 3β-OH Fungal sterol biosynthesis
3β,5α-Dihydroxy-ergosta-7,22-dien-6-one C28H44O4 C-3, C-5 Δ7,22 6-ketone, 5α configuration Marine fungus Aspergillus
Ergosta-5,7,24(28)-trien-3β-ol C28H44O C-3 Δ5,7,24(28) 3β-OH P. digitatum ergosterol pathway

Key Observations :

  • Hydroxylation Patterns : The target compound is distinguished by hydroxylation at C-14, C-20, and C-22 , which are absent in most analogues. This extensive hydroxylation likely enhances its polarity and bioactivity .
  • Stereochemistry : The 2β,3β,5β,22R configuration contrasts with the 3β,5α,9α-trihydroxy analogue’s 5α configuration .
  • Functional Groups : The 6-ketone group is shared with 3β,5α-dihydroxy-ergosta-7,22-dien-6-one , but the latter lacks hydroxyls at C-14/C-20/C-22.

Pharmacological and Biochemical Comparisons

Anticancer Activity
  • Target Compound : Exhibits cytotoxicity against colorectal cancer cells (DLD-1, IC50: 25.33 ± 0.29 µg/mL), outperforming ergosta-7,24(28)-dien-3β-ol (IC50: ~434 µg/mL) .
  • 3β,5α,9α-Trihydroxy-ergosta-7,22-diene-6-one: No direct anticancer data reported, but related ergostanes from Aspergillus spp. show moderate antioxidant activity (e.g., 3β,5α-dihydroxy-ergosta-7,22-dien-6-one inhibits α-glucosidase) .
Antifungal Mechanisms
  • Target Compound : Likely disrupts fungal membrane integrity by interfering with ergosterol biosynthesis. Similar to episterol (ergosta-7,24(28)-dien-3β-ol), which accumulates in Candida albicans Δtlo mutants, leading to membrane dysfunction .
  • Episterol : Accumulates in ERG3-deficient fungi, causing azole resistance and reduced membrane fluidity .

Antifungal Drug Development

  • Inhibitors of ERG5 (e.g., ketoconazole) cause accumulation of toxic sterols like ergosta-5,7,24(28)-trienol, but the target compound’s role in this pathway remains unexplored .

Cancer Therapeutics

  • Its cytotoxicity against DLD-1 cells surpasses that of other ergostanes, suggesting unique structure-activity relationships. Further studies are needed to elucidate whether its hydroxyl groups enhance apoptosis or oxidative stress in cancer cells .

Biological Activity

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a bioactive compound primarily derived from the medicinal fungus Polyporus umbellatus. This compound belongs to a class of triterpenes and exhibits a range of biological activities that have garnered significant research interest. This article explores its biological activity through detailed findings from various studies.

The biological activity of Ergosta-7,24(28)-dien-6-one can be attributed to several mechanisms:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby inhibiting oxidative stress-induced cellular damage. This activity is crucial for protecting cells from oxidative damage and has implications in aging and chronic diseases.
  • Cytotoxic Effects : Ergosta-7,24(28)-dien-6-one has been shown to induce apoptosis in various cancer cell lines. Studies indicate that it interferes with key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to exhibit cytotoxicity against leukemia cells by promoting apoptotic processes .
  • Anti-inflammatory Properties : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases where excessive cytokine production contributes to disease pathology.

Antioxidant Activity

A study demonstrated that Ergosta-7,24(28)-dien-6-one effectively inhibited free radical-induced hemolysis in red blood cells. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid, indicating superior protective effects against oxidative damage.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that Ergosta-7,24(28)-dien-6-one exhibits potent cytotoxicity against various human cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
HL-60 (Leukemia)8.0Activation of caspase-dependent apoptosis
HeLa (Cervical)15.0Cell cycle arrest at G1 phase

These results suggest potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Research indicates that Ergosta-7,24(28)-dien-6-one can suppress the expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). The compound reduced levels of TNF-alpha and IL-6 significantly compared to untreated controls.

Comparative Analysis with Similar Compounds

Ergosta-7,24(28)-dien-6-one shares structural similarities with other bioactive sterols such as ergosterol and ecdysterone. A comparative analysis highlights their respective activities:

CompoundAntioxidant ActivityCytotoxicityAnti-inflammatory Activity
Ergosta-7,24(28)-dien-6-oneHighHighModerate
ErgosterolModerateLowLow
EcdysteroneModerateModerateHigh

This comparison underscores the unique potency of Ergosta-7,24(28)-dien-6-one among related compounds .

Q & A

Q. Q1. What are the recommended methodologies for isolating Ergosta-7,24(28)-dien-6-one derivatives from natural sources?

Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation. Techniques like column chromatography (silica gel or Sephadex LH-20) and preparative HPLC are critical for resolving structurally similar ergostane derivatives. For example, Aspergillus ochraceus has been a source of ergostane derivatives, requiring iterative fractionation guided by TLC and NMR to track target compounds . Structural confirmation is achieved via tandem mass spectrometry (LC-MS/MS) and 2D-NMR (COSY, HSQC, HMBC) to resolve hydroxylation patterns and stereochemistry .

Q. Q2. How can researchers validate the stereochemical configuration of hydroxyl groups in this compound?

Answer: Stereochemical assignments rely on NOESY/ROESY NMR experiments to determine spatial relationships between protons. For instance, β-oriented hydroxyl groups at C-2 and C-3 can be confirmed through coupling constants (e.g., axial vs. equatorial protons) and cross-peaks in NOESY spectra. X-ray crystallography may supplement NMR data for crystalline derivatives, though this is challenging due to the compound’s polarity and hygroscopicity .

Q. Q3. What analytical techniques are essential for purity assessment of synthetic or isolated samples?

Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula, while HPLC-PDA (photodiode array) detects UV-active impurities. Purity thresholds ≥95% are typically validated using reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Differential scanning calorimetry (DSC) can detect polymorphic impurities in crystalline samples .

Advanced Research Questions

Q. Q4. What experimental design strategies are optimal for studying the bioactivity of this compound in vitro?

Answer: Use a factorial design to test dose-response relationships and synergistic effects with other bioactive agents. For example:

  • Variables : Concentration gradients (0.1–100 μM), incubation times (24–72 hrs), and cell lines (e.g., cancer vs. normal).
  • Controls : Solvent-only (e.g., DMSO) and positive controls (e.g., doxorubicin).
  • Endpoint assays : MTT for cytotoxicity, ROS detection kits for oxidative stress, and Western blotting for apoptosis markers (e.g., caspase-3). Replicate experiments (n=3–6) and statistical analysis (ANOVA) are critical to mitigate biological variability .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from differences in:

  • Sample purity : Impurities (e.g., ergosta-5,7-dien-3β-ol derivatives) may skew bioactivity results. Validate purity via HRMS and NMR.
  • Assay conditions : pH, serum concentration, and cell passage number affect outcomes. Standardize protocols using guidelines like MIAME or BRENDA.
  • Structural analogs : Compare activity against closely related compounds (e.g., ergosta-7,22-diene-3β,6β-diol) to identify structure-activity relationships (SAR) .

Q. Q6. What synthetic routes are feasible for generating analogs with modified hydroxylation patterns?

Answer: Semi-synthesis from natural precursors is common. Key steps include:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during regioselective oxidation.
  • Chiral catalysts : Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce β-configurations.
  • Post-synthetic modifications : Enzymatic glycosylation to enhance solubility or bioactivity. Monitor reactions via LC-MS and optimize yields using design of experiments (DoE) .

Methodological Challenges and Theoretical Frameworks

Q. Q7. How can researchers align studies of this compound with theoretical frameworks in steroid biochemistry?

Answer: Link bioactivity data to steroid receptor interaction models (e.g., glucocorticoid or estrogen receptors). Molecular docking (AutoDock Vina) predicts binding affinities, while molecular dynamics simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes. Validate predictions via competitive binding assays (e.g., fluorescence polarization) .

Q. Q8. What are the ecological implications of laboratory disposal for this compound?

Answer: While ecotoxicity data are limited (no OECD 201/202 tests reported), follow EPA interim guidance for PFAS-like compounds:

  • Waste treatment : Incinerate at ≥1000°C with alkaline scrubbers to degrade persistent steroidal backbones.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Hazard Code D001). Document disposal methods in compliance with REACH .

Q. Q9. How can multi-omics approaches elucidate the biosynthetic pathways of this compound in fungi?

Answer: Combine transcriptomics (RNA-Seq) of Aspergillus spp. under stress conditions (e.g., nutrient limitation) with metabolomics (LC-HRMS/MS) to identify precursor peaks. Gene knockout (CRISPR-Cas9) of cytochrome P450 enzymes (e.g., CYP51 homologs) can validate their role in hydroxylation steps .

Future Research Directions

Q. Q10. What gaps exist in understanding the compound’s interaction with membrane-bound receptors?

Answer: Current gaps include:

  • Receptor specificity : Limited data on interactions with G-protein-coupled receptors (GPCRs) or nuclear receptors.
  • Membrane permeability : Quantify logP values via shake-flask assays and correlate with cellular uptake (confocal microscopy with fluorescent analogs).
    Propose collaborative studies with pharmacology labs to bridge these gaps .

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